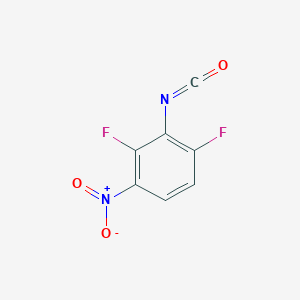
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of ethyl and tetrahydro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium hydroxide in acetone, followed by water at 0°C, maintaining pH 10.8 - 11.
Step 2: Reaction with trifluoro-[1,3,5]triazine and pyridine in dichloromethane at -10°C for 2 hours.
Step 3: Quinoline in dichloromethane at 55°C for 48 hours.
Step 4: Hydrogenation using 5%-palladium on activated carbon in ethanol for 2.5 hours at 760.05 Torr.
Step 5: Microwave irradiation in acetic acid at 200°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzene ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications :
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-(S)-amino-1-tertbutyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may result in different binding affinities and metabolic pathways compared to other benzodiazepine derivatives.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-ethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-11(15)13-9-6-4-3-5-7(9)10(14)12-8/h3-6,8H,2H2,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
URLWUUUOWIIBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)



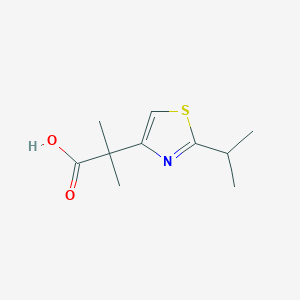
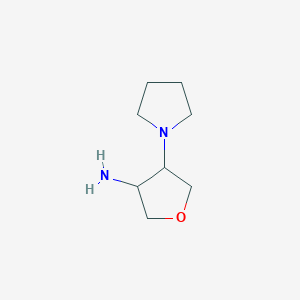
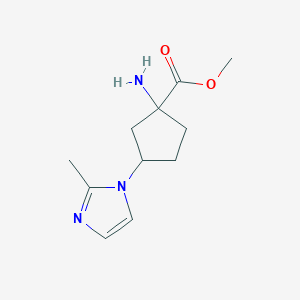
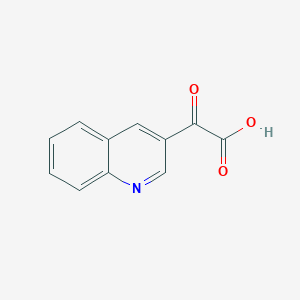


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

